(R)-1-Boc-3-aminopyrrolidine: A Comprehensive Technical Guide
(R)-1-Boc-3-aminopyrrolidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and applications of (R)-1-Boc-3-aminopyrrolidine, a critical chiral building block in modern medicinal chemistry. This document details its physicochemical properties, provides experimental protocols for its synthesis, and explores its role in the development of targeted therapeutics, including a discussion of the relevant signaling pathways.
Core Structure and Stereochemistry
(R)-1-Boc-3-aminopyrrolidine, with the CAS number 147081-49-0, is a synthetic organic compound featuring a pyrrolidine ring.[1][2] The designation "(R)" indicates the stereochemistry at the C3 position of the pyrrolidine ring, where the amino group is attached, following the Cahn-Ingold-Prelog priority rules. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions.[1] This specific stereoisomer is crucial in the synthesis of chiral drugs where enantiomeric purity is essential for therapeutic efficacy and safety.[3][4]
The molecular formula of (R)-1-Boc-3-aminopyrrolidine is C₉H₁₈N₂O₂, and its molecular weight is 186.25 g/mol .[5][6][7] Its structure is unambiguously defined by its IUPAC name: tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate.[7]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of (R)-1-Boc-3-aminopyrrolidine is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈N₂O₂ | [5][6][7] |
| Molecular Weight | 186.25 g/mol | [5][6][7] |
| CAS Number | 147081-49-0 | [1][2] |
| Appearance | Colorless to pale yellow liquid or white solid | [1] |
| Melting Point | 70-75 °C | [1] |
| Boiling Point | 243-244 °C (lit.) | [2] |
| Density | 1.098 g/mL at 25 °C (lit.) | [2] |
| Optical Rotation ([α]D) | +3 to +4° (c=1 in CHCl₃) | [5] |
| Refractive Index (n20/D) | 1.472 (lit.) | [2] |
| Solubility | Soluble in organic solvents like methanol and dichloromethane; sparingly soluble in water. | [1] |
Experimental Protocols
Enantioselective Synthesis of (R)-1-Boc-3-aminopyrrolidine from L-Aspartic Acid
This protocol outlines a reliable method for the synthesis of (R)-1-Boc-3-aminopyrrolidine starting from the readily available chiral precursor, L-aspartic acid. The key steps involve the formation of a cyclic anhydride, reduction, and subsequent Boc protection.
Step 1: Synthesis of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid
-
To a suspension of L-aspartic acid (1.0 eq) in water, add benzaldehyde (1.1 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and stir for 12 hours.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the product.
Step 2: Synthesis of (S)-1-benzylpyrrolidin-3-amine
-
To a solution of (S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of methanol, followed by 6M HCl.
-
Stir the mixture at room temperature for 1 hour.
-
Basify the solution with aqueous NaOH and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate
-
Dissolve the crude (S)-1-benzylpyrrolidin-3-amine (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Step 4: Synthesis of (R)-1-Boc-3-aminopyrrolidine
-
Dissolve the purified (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C, 10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-1-Boc-3-aminopyrrolidine.
Applications in Drug Development
(R)-1-Boc-3-aminopyrrolidine is a valuable chiral intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the fields of oncology, immunology, and infectious diseases.[3][4] Its rigid pyrrolidine scaffold and the stereospecific placement of the amino group are critical for achieving high-affinity and selective binding to biological targets.
Tofacitinib: An Inhibitor of the JAK-STAT Signaling Pathway
A prominent example of a drug synthesized using (R)-1-Boc-3-aminopyrrolidine is Tofacitinib (Xeljanz®). Tofacitinib is an orally administered Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.
The synthesis of Tofacitinib involves the coupling of the deprotected (R)-3-aminopyrrolidine moiety with a pyrimidine core, followed by further functionalization. The specific stereochemistry of the aminopyrrolidine is essential for the drug's potent and selective inhibition of JAK enzymes.
Tofacitinib's Mechanism of Action and the JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1][6][7] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1]
Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression. Tofacitinib, by inhibiting JAKs, blocks this phosphorylation cascade, thereby downregulating the inflammatory response.[1][6]
Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.
Delamanid: An Inhibitor of Mycolic Acid Synthesis
Delamanid (Deltyba®) is an anti-tuberculosis drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[8][] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[3][5][8][10]
Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[8][10] The activated form of the drug is thought to generate reactive nitrogen species, including nitric oxide, which inhibit the synthesis of methoxy- and keto-mycolic acids. This disruption of the cell wall leads to bacterial cell death.[5][10]
Figure 2: Workflow of Delamanid's mechanism of action.
Conclusion
(R)-1-Boc-3-aminopyrrolidine is a cornerstone chiral building block in the synthesis of complex, stereochemically defined pharmaceutical agents. Its unique structural features and the availability of robust synthetic protocols have cemented its importance in drug discovery and development. The successful application of this intermediate in the synthesis of drugs like Tofacitinib highlights the critical role of precise stereochemical control in achieving targeted therapeutic outcomes. As the demand for highly selective and potent drugs continues to grow, the utility of (R)-1-Boc-3-aminopyrrolidine in medicinal chemistry is expected to expand further.
References
- 1. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ard.bmj.com [ard.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 10. What is the mechanism of Delamanid? [synapse.patsnap.com]
